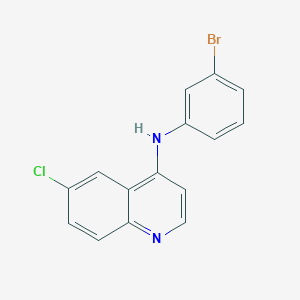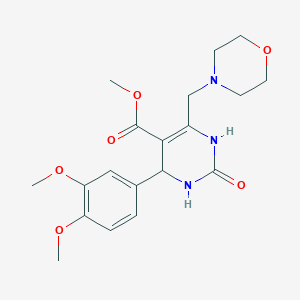![molecular formula C25H23NO3S2 B11471290 N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}-2,5-dimethylbenzenesulfonamide](/img/structure/B11471290.png)
N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with hydroxy, methylphenylsulfanyl, and dimethylbenzenesulfonamide groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactionsThe final step involves the sulfonation of the dimethylbenzene ring to form the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
Major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonamide groups can form hydrogen bonds with target proteins, affecting their function. The compound may also interact with cellular signaling pathways, modulating biological processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE derivatives with different substituents on the aromatic rings.
- Other naphthalene-based sulfonamides with varying functional groups .
Uniqueness
The uniqueness of N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H23NO3S2 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H23NO3S2/c1-16-9-12-19(13-10-16)30-23-15-22(20-6-4-5-7-21(20)25(23)27)26-31(28,29)24-14-17(2)8-11-18(24)3/h4-15,26-27H,1-3H3 |
InChI Key |
IBVJGFHISQVSFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C=CC(=C4)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-3-phenylpropanamide](/img/structure/B11471208.png)

![2-amino-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11471230.png)

![6-(5-bromopyridin-2-yl)-5-(4-tert-butylphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11471237.png)
![4-(1H-indol-3-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]butanamide](/img/structure/B11471243.png)

![N-{3-[hydroxy(phenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}thiophene-2-carboxamide](/img/structure/B11471255.png)
![2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B11471259.png)
![2-{[(Adamantan-1-YL)carbamoyl]methoxy}-N-(1,3-thiazol-2-YL)benzamide](/img/structure/B11471273.png)
![5-(2-bromophenyl)-6-[2-(hydroxymethyl)phenyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11471281.png)
![N-{2-[(tert-butylcarbamoyl)amino]-6-methylphenyl}-4-(trifluoromethoxy)benzamide](/img/structure/B11471286.png)
![Methyl 5-cyano-6-[(3-methoxybenzyl)amino]-2-methylpyridine-3-carboxylate](/img/structure/B11471294.png)
![8-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11471298.png)
